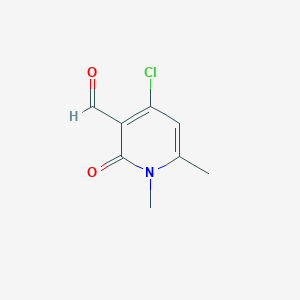

4-Chloro-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Description

4-Chloro-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a substituted dihydropyridine derivative characterized by:

- Chlorine at position 4,

- Methyl groups at positions 1 and 6,

- A ketone at position 2,

- A carbaldehyde group at position 2.

Properties

IUPAC Name |

4-chloro-1,6-dimethyl-2-oxopyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5-3-7(9)6(4-11)8(12)10(5)2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTKOEWRBSOOAHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1C)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde typically involves multiple steps, starting from simpler pyridine derivatives. One common method is the Skraup synthesis, which involves the reaction of an amine with glycerol in the presence of sulfuric acid and an oxidizing agent. Another method is the Chichibabin synthesis, which involves the reaction of an aldehyde with ammonia and a halogen.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts, such as palladium or nickel, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides.

Major Products Formed:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Substitution reactions can result in the formation of various substituted pyridines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with dihydropyridine structures exhibit notable antimicrobial properties. In vitro studies have demonstrated that 4-Chloro-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde shows effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest its potential as an antimicrobial agent in treating infections caused by resistant strains.

Antiviral Properties

The compound has been investigated for its antiviral potential. Studies suggest that it may inhibit viral replication by interfering with viral enzymes or host cell receptors. Preliminary results show effectiveness against certain strains of the influenza virus in laboratory settings.

Anticancer Activity

One of the most promising applications of this compound lies in its anticancer properties. Research indicates that it can induce apoptosis in cancer cells through several mechanisms:

- Enzyme Inhibition : It inhibits key enzymes involved in cellular proliferation.

- Receptor Modulation : The compound may interact with specific receptors on cell surfaces, altering signaling pathways that lead to apoptosis.

- Cell Cycle Arrest : Studies have shown that it can induce cell cycle arrest at the G1/S phase transition.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study evaluating the cytotoxic effects on various cancer cell lines, the compound exhibited significant antiproliferative effects:

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

These results indicate that 4-Chloro-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde may be more effective than standard chemotherapeutic agents like doxorubicin in certain contexts.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, a comparative analysis was conducted with structurally similar compounds:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo... | Moderate anticancer activity | Different substituents |

| Perampanel | Anticonvulsant | Action on glutamate receptors |

| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |

Material Science Applications

Beyond pharmacological uses, 4-Chloro-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde has potential applications in materials science due to its chemical reactivity and ability to form complexes with metals. This property could be harnessed for developing new materials or catalysts.

Mechanism of Action

The mechanism by which 4-Chloro-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between the target compound and its closest analogs:

Key Observations :

- Substituent Position : The 4-chloro substituent in the target compound vs. 5-chloro in the benzyl analog may alter electronic effects (e.g., resonance stabilization) and steric interactions.

- Functional Groups : The aldehyde in the target compound is more reactive toward nucleophiles compared to the carboxylic acid or carboxamide groups in analogs .

- Lipophilicity : The benzyl group in 1048913-54-7 increases hydrophobicity, whereas methyl groups in the target compound balance solubility and metabolic stability .

Physicochemical and Reactivity Profiles

- Reactivity :

- The aldehyde group in the target compound is susceptible to nucleophilic attack (e.g., forming hydrazones or Schiff bases), whereas carboxylic acid derivatives (e.g., 701-44-0) participate in condensation or amidation reactions .

- Chlorine at position 4 may direct electrophilic substitution reactions to specific ring positions.

- Solubility :

- Methyl groups (target compound) improve lipid solubility relative to unsubstituted analogs (e.g., 94170-15-7) but reduce it compared to benzyl-substituted derivatives .

Biological Activity

4-Chloro-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS No. 176683-50-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its anticancer, antiviral, and antibacterial activities, supported by relevant data and case studies.

- Molecular Formula : C8H8ClNO2

- Molecular Weight : 185.61 g/mol

- Structure : The compound features a chloro group and a carbonyl functional group that are significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that derivatives of 2-oxo-dihydropyridine compounds exhibit promising anticancer properties. For instance, compounds similar to 4-Chloro-1,6-dimethyl-2-oxo-1,2-dihydropyridine have shown cytotoxic effects against various cancer cell lines. A notable study reported that certain derivatives induced apoptosis in FaDu hypopharyngeal tumor cells with better efficacy than the reference drug bleomycin .

Table 1: Anticancer Activity of Dihydropyridine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | FaDu | 5.0 | Apoptosis induction |

| Compound B | HeLa | 3.5 | Cell cycle arrest |

| Compound C | HCT116 | 4.0 | Caspase activation |

Antiviral Activity

The antiviral potential of 4-Chloro-1,6-dimethyl-2-oxo-1,2-dihydropyridine derivatives has been explored in various studies. Compounds derived from this scaffold have demonstrated activity against viruses such as the tobacco mosaic virus (TMV) and hepatitis A virus (HAV). For example, one derivative showed a protective activity of up to 69% against TMV at a concentration of 500 μg/mL .

Table 2: Antiviral Activity Against Specific Viruses

| Compound | Virus Type | Concentration (μg/mL) | Protective Activity (%) |

|---|---|---|---|

| Compound D | TMV | 500 | 69.1 |

| Compound E | HAV | 20 | Highest activity observed |

Antibacterial Activity

The antibacterial properties of this compound class have also been investigated. Some studies suggest that these compounds can inhibit the growth of various bacterial strains, although specific data on the compound itself remains limited. The presence of the chloro group is believed to enhance the antibacterial action through disruption of bacterial cell membranes .

Case Studies

- Anticancer Study : A recent investigation into a series of dihydropyridine derivatives revealed that those with additional functional groups exhibited enhanced cytotoxicity in vitro. The study identified structural modifications that could optimize their anticancer efficacy .

- Antiviral Research : In experiments assessing antiviral activity against rotavirus and adenovirus strains, certain derivatives showed significant reductions in viral titers, indicating their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.